3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid
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Overview
Description
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol It is characterized by its unique pyrrolo[3,4-b]pyrazine core structure, which is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydropyrrole derivative with a pyrazine derivative in the presence of a strong acid or base to facilitate the cyclization process . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid: A structurally similar compound with an extended carbon chain.
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analog with similar core structure.
Uniqueness
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid is unique due to its specific pyrrolo[3,4-b]pyrazine core and the presence of both keto and carboxylic acid functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-5(14)1-4-12-8(15)6-7(9(12)16)11-3-2-10-6/h2-3H,1,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLHLZUUXQLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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